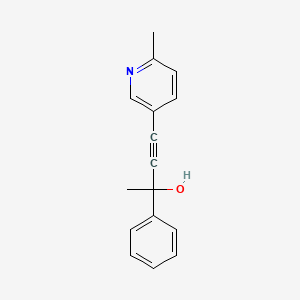![molecular formula C18H22Cl2N2O2 B6011103 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone, also known as DCPIPQ, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a wide range of biochemical and physiological effects and has been used in various applications, including as an antioxidant and as a potential therapeutic agent for cancer.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has been found to interact with cellular components, including proteins and lipids, and to induce changes in gene expression.
Biochemical and Physiological Effects:
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit the growth of certain bacteria, and to protect against oxidative stress. 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has also been found to have anti-inflammatory properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and has a long shelf life. However, 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has some limitations for use in lab experiments. It has been found to be toxic to some cell types, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone in cancer patients. Another area of interest is its potential use as an antioxidant. 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has been found to have antioxidant properties, and further studies are needed to determine its effectiveness in protecting against oxidative stress. Finally, 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has potential applications in the field of microbiology, as it has been found to inhibit the growth of certain bacteria. Further studies are needed to determine its effectiveness against a wider range of bacterial species.
Synthesemethoden
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone is synthesized through a series of chemical reactions involving piperidine, 2-chloro-1,4-benzoquinone, and 2-(1-piperidinyl)ethanol. The process involves several steps, including the formation of intermediates and the purification of the final product.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used to measure the antioxidant capacity of various compounds. 2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone has also been investigated for its potential use as a therapeutic agent for cancer, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2/c19-14-13(7-12-21-8-3-1-4-9-21)17(23)15(20)16(18(14)24)22-10-5-2-6-11-22/h7,12H,1-6,8-11H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDPJWCPSNIMSO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC2=C(C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=C(C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)


![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)